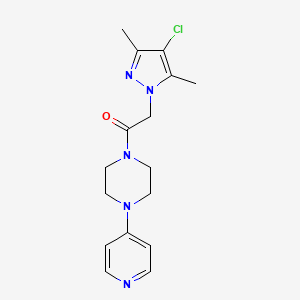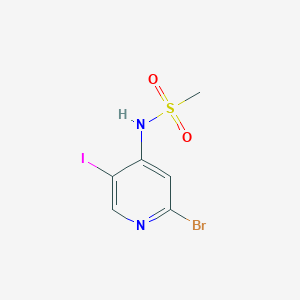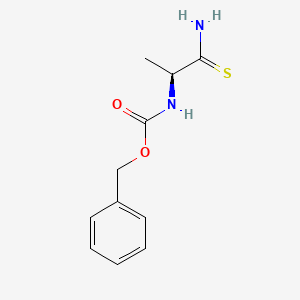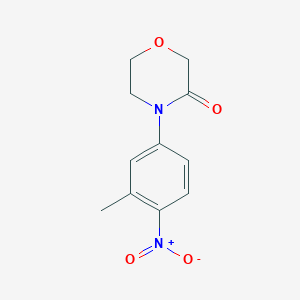![molecular formula C11H6ClNS B8616131 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine CAS No. 887579-83-1](/img/structure/B8616131.png)
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine is a chemical compound with the molecular formula C11H6ClNS and a molecular weight of 219.69 .
Synthesis Analysis
The synthesis of pyridine and thienopyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .Physical And Chemical Properties Analysis
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine has a molecular weight of 219.69 .Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
887579-83-1 |
|---|---|
Nombre del producto |
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine |
Fórmula molecular |
C11H6ClNS |
Peso molecular |
219.69 g/mol |
Nombre IUPAC |
1-chloro-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H6ClNS/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6H |
Clave InChI |
DQYDBGLWHQIEEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2)C(=NC=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

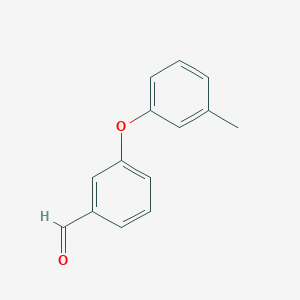
![4-N-(3-bromophenyl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8616050.png)

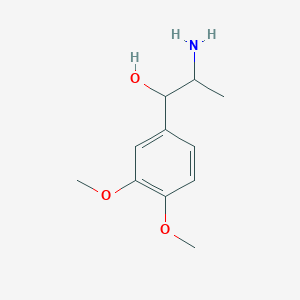
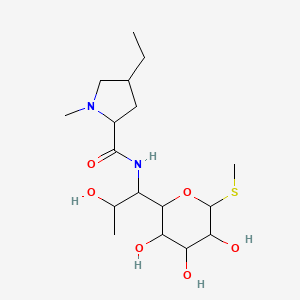
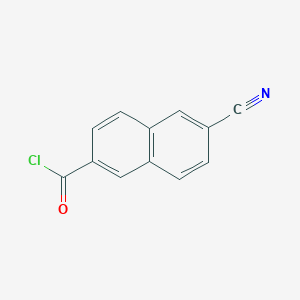
![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)
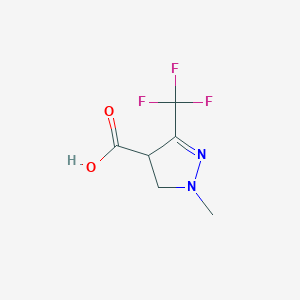
![6-Chloro-9-(1-methylcyclopropyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8616093.png)
